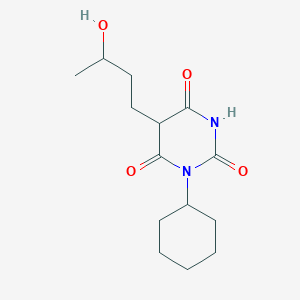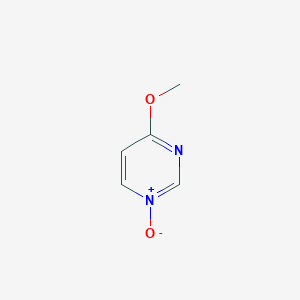
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide, also known as AIS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
Wirkmechanismus
The mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base regulation and respiration. Additionally, this compound has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the activity of certain enzymes. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide in lab experiments is its ease of synthesis and availability. Additionally, this compound has been extensively studied and optimized, making it a well-characterized compound for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. One area of research is its potential use as a cancer therapy, either alone or in combination with other drugs. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammation and pain. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, new synthesis methods could be developed to improve the efficiency and scalability of this compound production.
Synthesemethoden
The synthesis of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonamide with imidazole in the presence of a reducing agent such as iron powder or stannous chloride. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been extensively studied and optimized, and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
17103-46-7 |
|---|---|
Molekularformel |
C9H10N4O2S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-6H,10H2,(H2,11,12,13) |
InChI-Schlüssel |
ZAUMCYWSLMNGTK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
Synonyme |
Benzenesulfonamide, 4-amino-N-1H-imidazol-2-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)


![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)



